molecular formula C8H16O2S B1617347 Hexyl mercaptoacetate CAS No. 20292-01-7

Hexyl mercaptoacetate

Cat. No.: B1617347
CAS No.: 20292-01-7
M. Wt: 176.28 g/mol
InChI Key: HTTYRACTMYJREK-UHFFFAOYSA-N
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Description

Hexyl mercaptoacetate, also known as hexyl 2-mercaptoacetate, is an organic compound with the molecular formula C8H16O2S. It is an ester formed from hexanol and mercaptoacetic acid. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl mercaptoacetate can be synthesized through the esterification of hexanol with mercaptoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Hexyl mercaptoacetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like thiols or amines can react with the mercapto group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexanol and mercaptoacetic acid.

    Substitution: Various substituted mercaptoacetates.

Scientific Research Applications

Hexyl mercaptoacetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s sulfur-containing group makes it useful in studying thiol-based biochemical processes.

    Medicine: Research into its potential therapeutic applications, particularly in drug development, is ongoing.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of hexyl mercaptoacetate involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The pathways involved may include redox reactions and thiol-disulfide exchange processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl mercaptoacetate
  • Methyl mercaptoacetate
  • Ethyl mercaptoacetate

Uniqueness

This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and overall chemical behavior. Compared to shorter-chain mercaptoacetates, this compound may exhibit different physical properties and reactivity patterns, making it suitable for specific applications.

Properties

IUPAC Name

hexyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-2-3-4-5-6-10-8(9)7-11/h11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTYRACTMYJREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066591
Record name Hexyl mercaptoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20292-01-7
Record name Hexyl 2-mercaptoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20292-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-mercapto-, hexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-mercapto-, hexyl ester
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Record name Hexyl mercaptoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl mercaptoacetate
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Thioglycolic acid obtained from Evans Chemetics, Inc. (75 ml, 1.0785 mole) was added dropwise to hexanol obtained from Continental Oil Company (135.6 ml, 1.0785 mole) with 12% Dowex cation exchange resin 50W×12 50/100 (12% cross-linking, 13.2 g) as a catalyst. The solution was stirred and a nitrogen atmosphere maintained. The mixture was thereafter heated, and the byproduct, water, was distilled over as an azeotrope with hexanol at 95° C. and collected. A 10 ml excess of hexanol was added to the reaction mixture to replace that lost in the azeotrope. After 2.5 hours, an 89% yield was obtained. A vacuum of 60 mm Hg was then applied to further the reaction without increasing the temperature. After an additional hour, a 95.9% yield of hexyl thioglycolate was obtained.
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95.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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